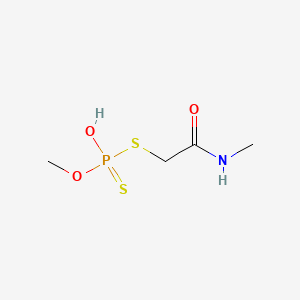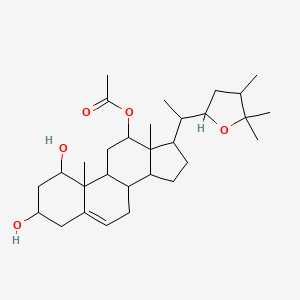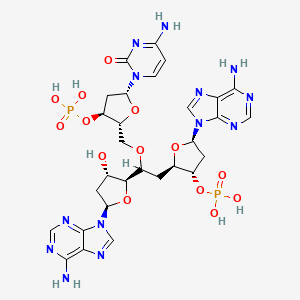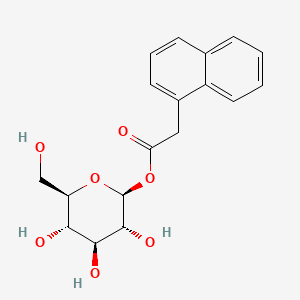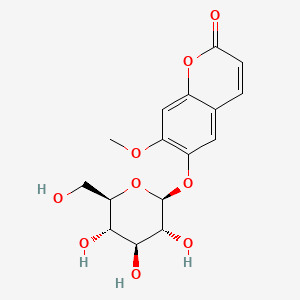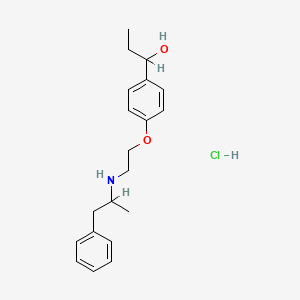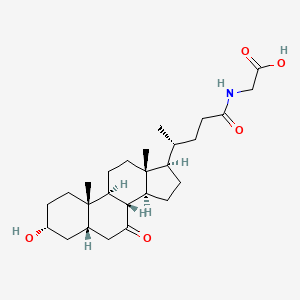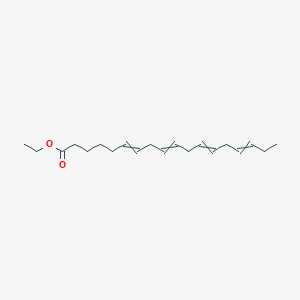
Stearidonic Acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearidonic acid ethyl ester is an esterified form of stearidonic acid, a polyunsaturated fatty acid belonging to the omega-3 series. This compound is less water-soluble than its free acid form, making it more suitable for dietary supplements and formulations . Stearidonic acid is naturally found in certain seed oils, such as those from hemp, blackcurrant, and echium plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of genetically modified crops, such as soybeans, which are engineered to produce high levels of stearidonic acid. The extracted oil is then subjected to chemical processes, including hydrolysis and ethanolysis, to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Stearidonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Reduction: The ester can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Stearidonic acid and ethanol.
Oxidation: Peroxides and other oxidative derivatives.
Reduction: Alcohol derivatives of stearidonic acid.
Scientific Research Applications
Stearidonic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
Stearidonic acid ethyl ester exerts its effects primarily through its conversion to stearidonic acid in the body. Once converted, it acts as a precursor to eicosapentaenoic acid, an important omega-3 fatty acid involved in anti-inflammatory pathways . The compound influences various molecular targets, including enzymes involved in fatty acid metabolism and inflammatory mediators .
Comparison with Similar Compounds
Alpha-linolenic acid: Another omega-3 fatty acid found in plant oils.
Eicosapentaenoic acid: A long-chain omega-3 fatty acid derived from stearidonic acid.
Docosahexaenoic acid: Another long-chain omega-3 fatty acid important for brain health.
Uniqueness: Stearidonic acid ethyl ester is unique due to its enhanced stability and bioavailability compared to its free acid form. It serves as an efficient precursor to eicosapentaenoic acid, making it a valuable compound for dietary supplements and therapeutic applications .
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
ethyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3 |
InChI Key |
RIDOSNBWMUADGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Synonyms |
6,9,12,15-octadecatetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)
![(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)



